N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
Description
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O4S/c1-24-11-4-8(5-12(25-2)15(11)26-3)16(23)21-22-17-20-14-10(19)6-9(18)7-13(14)27-17/h4-7H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHAMBGKEMQMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4,6-difluoro-2-aminobenzothiazole with 3,4,5-trimethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to reduced proliferation and increased cell death.
Comparison with Similar Compounds
Structural Features
The compound’s structure is compared to key analogs in Table 1.
Table 1. Structural Comparison of Selected 3,4,5-Trimethoxybenzohydrazide Derivatives
Physicochemical Properties
- Lipophilicity: The 4,6-difluoro-benzothiazole group increases lipophilicity (predicted logP ~3.5) compared to non-fluorinated analogs (e.g., logP ~2.8 for naphthyl derivatives), enhancing blood-brain barrier penetration .
- Solubility : The trimethoxybenzohydrazide core provides moderate aqueous solubility (~50 μM), while fluorination may reduce polarity, necessitating formulation optimization for in vivo studies .
Structure-Activity Relationship (SAR)
- Methoxy Groups : The 3,4,5-trimethoxy motif is critical for tubulin binding, as removal of even one methoxy group reduces potency by >10-fold .
- Heterocyclic Substitutions: Quinoline and benzothiazole moieties improve antiproliferative activity over simpler aryl groups (e.g., phenyl), with fluorination further enhancing potency .
- Halogen Effects : Bromo and fluoro substituents at the 4/6 positions of benzothiazole increase cytotoxicity, likely due to enhanced hydrophobic interactions and metabolic stability .
Biological Activity
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its unique chemical structure which includes:
- Fluorinated Benzothiazole Moiety : The presence of fluorine atoms enhances the compound's electronic properties and may influence its biological interactions.
- Hydrazide Functional Group : This moiety is known for its reactivity and potential to form various derivatives with biological significance.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism appears to involve:
- Induction of Apoptosis : Studies have shown that this compound can activate apoptotic pathways in various cancer cell lines. It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
The biological activity of the compound is believed to be mediated through several mechanisms:
- Interaction with Cellular Pathways :
- The compound may interact with key signaling pathways such as the p53 pathway, which is crucial for regulating the cell cycle and apoptosis.
- Fluorescent Properties :
- Due to its structural characteristics, it has been utilized as a fluorescent probe in biological imaging applications. This property allows researchers to visualize cellular processes in real-time.
Research Findings
Recent studies have provided insights into the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound induces apoptosis in breast cancer cells through mitochondrial pathways. |
| Study 2 | Showed enhanced fluorescence in live cell imaging applications, indicating its utility as a biological probe. |
| Study 3 | Investigated the compound's effect on tumor growth in vivo; results indicated a significant reduction in tumor size compared to control groups. |
Case Study 1: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells treated with varying concentrations of the compound, results indicated a dose-dependent increase in apoptosis markers. Flow cytometry analyses revealed that higher concentrations led to significant cell death compared to untreated controls.
Case Study 2: In Vivo Tumor Models
In animal models implanted with human tumor cells, administration of this compound resulted in a marked decrease in tumor volume over a treatment period of four weeks. Histological examinations confirmed reduced proliferation rates and increased apoptotic cells within the tumors.
Q & A
Basic Question: What is the synthetic pathway for N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide?
Methodological Answer:
The synthesis involves two primary steps:
Preparation of 3,4,5-trimethoxybenzohydrazide :
- Derived from gallic acid via methylation (using dimethyl sulfate and K₂CO₃ in acetone) followed by hydrazine substitution .
Condensation with 4,6-difluoro-1,3-benzothiazol-2-carbaldehyde :
- Reflux equimolar amounts of 3,4,5-trimethoxybenzohydrazide and the aldehyde in methanol (or ethanol) with catalytic acid (e.g., HCl) for 2–8 hours. The product is isolated via filtration and recrystallized from hot ethanol or acetone .
Basic Question: How is the compound structurally characterized in crystallographic studies?
Methodological Answer:
- X-ray diffraction (XRD) : Single-crystal XRD is performed using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and dihedral planes. For example, the dihedral angle between the benzothiazole and trimethoxyphenyl rings can be analyzed to assess planarity .
- Hydrogen bonding networks : Intermolecular interactions (N–H⋯O, N–H⋯Cl) and π–π stacking are mapped to understand crystal packing .
Basic Question: What preliminary biological assays are recommended for evaluating this compound?
Methodological Answer:
- Antiproliferative activity : Use cell-based assays (e.g., MTT or caspase-3 activation) to measure EC₅₀ values against cancer cell lines, as demonstrated for structurally similar apoptosis inducers .
- Antimicrobial screening : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains via agar diffusion or microdilution assays, with tetracycline as a positive control .
Advanced Question: How do substituent modifications on the benzothiazole ring affect bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Replace fluorine atoms with other halogens (e.g., Br, Cl) or electron-withdrawing groups to alter electronic effects.
- Compare EC₅₀ values in apoptosis assays (e.g., 3g in has EC₅₀ = 0.21 µM with a bromo substituent).
- Use computational docking (e.g., GlideXP) to predict binding affinity changes with substituent variations .
Advanced Question: What mechanistic insights exist for its apoptosis-inducing activity?
Methodological Answer:
- Caspase activation assays : Quantify caspase-3/7 activation via fluorogenic substrates in treated cells (e.g., ASAP HTS assay in ).
- Microtubule destabilization : Perform immunofluorescence microscopy to observe microtubule disruption in cancer cells, as seen with analogous hydrazides targeting tubulin .
Advanced Question: How can crystallographic data guide drug design?
Methodological Answer:
- Binding site analysis : Use SHELX-refined structures to identify key hydrogen bonds (e.g., N–H⋯O interactions with target enzymes) .
- Conformational flexibility : Compare dihedral angles (e.g., 30.52° in ) to optimize substituents for target complementarity .
Advanced Question: What computational strategies validate its enzyme inhibition potential?
Methodological Answer:
- Molecular docking : Employ GlideXP or AutoDock to predict binding modes with enzymes like cruzain (Trypanosoma cruzi protease) or CK-1δ. For example, GlideXP scores < -3.78 kcal/mol suggest strong inhibition .
- MD simulations : Run 100-ns simulations to assess binding stability and identify critical residue interactions.
Advanced Question: How is in vivo efficacy evaluated in cancer models?
Methodological Answer:
- Xenograft studies : Administer the compound (e.g., 10–50 mg/kg, IP) in immunodeficient mice implanted with leukemia cells (e.g., acute lymphoblastic leukemia). Monitor tumor volume and metastasis .
- Toxicity profiling : Measure liver/kidney function markers (ALT, creatinine) and hematological parameters to assess safety margins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
